molecular formula C23H26N2O5 B15214546 3-(4-Methoxyphenyl)-2,6-di(4-morpholinyl)-1-benzofuran-5-ol CAS No. 66092-47-5

3-(4-Methoxyphenyl)-2,6-di(4-morpholinyl)-1-benzofuran-5-ol

Cat. No.: B15214546
CAS No.: 66092-47-5
M. Wt: 410.5 g/mol
InChI Key: DXFVEGPNAGDVIX-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-2,6-di(4-morpholinyl)-1-benzofuran-5-ol is a complex organic compound characterized by its unique structure, which includes a benzofuran core substituted with methoxyphenyl and morpholinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-2,6-di(4-morpholinyl)-1-benzofuran-5-ol typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxyphenylboronic acid with a suitable benzofuran precursor under palladium-catalyzed conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial in industrial settings to maintain the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-2,6-di(4-morpholinyl)-1-benzofuran-5-ol can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The morpholinyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a strong base like sodium hydride (NaH) and a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-(4-Methoxyphenyl)-2,6-di(4-morpholinyl)-1-benzofuran-5-ol exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)-2,6-di(4-morpholinyl)-1-benzofuran-5-ol is unique due to its benzofuran core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

66092-47-5

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2,6-dimorpholin-4-yl-1-benzofuran-5-ol

InChI

InChI=1S/C23H26N2O5/c1-27-17-4-2-16(3-5-17)22-18-14-20(26)19(24-6-10-28-11-7-24)15-21(18)30-23(22)25-8-12-29-13-9-25/h2-5,14-15,26H,6-13H2,1H3

InChI Key

DXFVEGPNAGDVIX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(OC3=CC(=C(C=C32)O)N4CCOCC4)N5CCOCC5

Origin of Product

United States

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